Ritipenem acoxil

Antimicrobial susceptibility Staphylococcus aureus MIC comparison

Researchers require oral β-lactams with specific resistance to cephalosporinases and validated Gram-positive potency. Ritipenem acoxil (RIPM-AC) is the acetoxymethyl ester prodrug of ritipenem (FCE-22101). - **Target Profile:** MIC90 of 0.25 μg/mL (S. aureus MSSA); activity superior to oral cephalosporins vs. Enterococcus faecalis & Bacteroides fragilis. - **PK/PD Utility:** Short half-life (~0.7 h), low Cmax (2.09 μg/mL), renal clearance - ideal for rapid-exposure studies. - **Supply:** Stable to DHP-I, no cilastatin needed. Stock available for research use.

Molecular Formula C13H16N2O8S
Molecular Weight 360.34 g/mol
Cat. No. B15564166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitipenem acoxil
Molecular FormulaC13H16N2O8S
Molecular Weight360.34 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)
InChIKeyFZKGLCPKPZBGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritipenem acoxil Procurement & Differentiation


Ritipenem acoxil (FCE 22891, Penemac®) is an orally bioavailable acetoxymethyl ester prodrug of the synthetic penem antibiotic ritipenem (FCE 22101) [1]. The active moiety ritipenem exhibits a broad antibacterial spectrum against both Gram-positive and Gram-negative pathogens, including methicillin-susceptible Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Enterobacteriaceae, with MIC90 values ranging from 0.25 to 2 μg/mL against key respiratory pathogens [2]. The compound demonstrates high stability to a wide range of β-lactamases and is stable against renal dehydropeptidase-I, eliminating the need for co-administration with a dehydropeptidase inhibitor [3]. Oral bioavailability following prodrug administration is approximately 42 ± 11% under fasting conditions, with a short plasma half-life of ~0.7 hours [4].

Orally bioavailable acetoxymethyl ester prodrug; rapidly hydrolyzed by esterases to active ritipenem
Broad-spectrum Gram-positive and Gram-negative activity excluding P. aeruginosa
Stable to renal dehydropeptidase-I; no inhibitor co-administration required

Why Ritipenem acoxil Cannot Be Substituted


In-class substitution among oral beta-lactams is precluded by substantial, quantifiable differences in antimicrobial spectra, β-lactamase stability profiles, and pharmacokinetic properties. Ritipenem acoxil, as a penem prodrug, delivers the active penem nucleus with unique PBP binding characteristics that confer superior activity against Gram-positive cocci compared to cephalosporins like cefaclor and cefixime [1]. Critically, ritipenem demonstrates high stability to both serine β-lactamases and metallo-β-lactamases, a property not uniformly shared by oral cephalosporins or even some carbapenems, enabling retained activity against β-lactamase-producing Enterobacteriaceae and anaerobes [2]. Furthermore, the oral bioavailability and dosing frequency of ritipenem acoxil differ from alternative oral penems such as faropenem medoxomil or tebipenem pivoxil, impacting achievable free-drug concentrations relative to pathogen MICs [3]. These quantifiable differentials, detailed below, establish that ritipenem acoxil occupies a distinct, non-interchangeable position in the oral β-lactam armamentarium.

Spectrum mismatch
Oral penems and cephalosporins differ markedly in anti-staphylococcal and anaerobic coverage. Reported Gram-negative activity may not transfer directly from imipenem.
PK profile shift
Short half-life and lower systemic exposure (AUC) differentiate ritipenem from oral cephalosporins; exposure-response relationships may not replicate across classes.
β-lactamase context
Cephalosporinase stability is a distinguishing attribute; cephalosporin comparators may be unreliable where these enzymes are prevalent.

Ritipenem acoxil Comparative Evidence


Anti-Staphylococcal Activity vs. Oral Cephalosporins

Ritipenem demonstrates significantly lower MIC90 against methicillin-susceptible Staphylococcus aureus (MSSA) compared to commonly used oral cephalosporins and ampicillin, indicating superior in vitro potency. Against 20 clinical MSSA isolates, ritipenem exhibited an MIC90 of 0.25 μg/mL, which was second only to the parenteral agent imipenem/cilastatin (MIC not explicitly stated but lower) and substantially more potent than cefotiam (CTM), cefixime (CFIX), cefpodoxime (CPDX), and ampicillin (ABPC) [1]. In a separate study of 28 MSSA strains, ritipenem showed MIC50 and MIC90 values of 0.2 and 0.78 μg/mL, respectively, compared to cefaclor which demonstrated uniformly higher MICs against all tested Gram-positive organisms [2]. This differential potency translates to a potential 4- to 8-fold lower MIC for ritipenem compared to oral cephalosporin alternatives [3].

Anti-staphylococcal MIC90
Head-to-head
0.25 μg/mL (MIC90)
Reported potency higher than cefotiam, cefixime, cefpodoxime, and ampicillin; second only to imipenem/cilastatin.
S. aureus clinical isolates; microbroth dilution.
Antimicrobial susceptibility Staphylococcus aureus MIC comparison

Potency Against Respiratory Pathogens

Ritipenem exhibits clinically relevant activity against Enterococcus faecalis, a species intrinsically resistant to most oral cephalosporins. Against 27 clinical isolates of E. faecalis, ritipenem demonstrated an MIC90 of 8.0 μg/mL, whereas cefaclor (CCL) and cefixime (CFIX) showed no meaningful activity (MICs >128 μg/mL) [1]. While the ritipenem MIC90 is elevated, it remains within the range where pharmacodynamic targets can be achieved with optimized dosing, providing a potential oral option for infections involving enterococci where cephalosporins are categorically ineffective [2].

Respiratory pathogen MIC90
Cross-study
S. pneumoniae: 2; K. pneumoniae: 1; H. influenzae: 0.5; M. catarrhalis: 1 μg/mL
Benchmark susceptibility values for respiratory infection research models.
In vitro clinical isolates; cross-study comparison.
Enterococcus faecalis Gram-positive coverage MIC comparison

Clinical Equivalence to Cefotiam Hexetil in Pneumonia

Ritipenem maintains potent activity against Enterobacteriaceae strains that exhibit high-level resistance to oral cephalosporins due to constitutive AmpC β-lactamase production. Against Citrobacter freundii and Enterobacter cloacae isolates resistant to cefixime (CFIX) and cefteram (CFTM) (MICs >128 μg/mL), ritipenem retained MICs of 1-4 μg/mL [1]. This differential activity is directly attributable to the high stability of ritipenem against hydrolysis by AmpC cephalosporinases, with low Vmax values and high affinity for these enzymes [2]. In surgical isolates of E. cloacae (n=27), ritipenem demonstrated uniformly lower MICs than cefaclor, ofloxacin, and tosufloxacin [3].

Pneumonia endpoint response
Head-to-head
91.8% (67/73) vs. 94.9% (75/79) cefotiam hexetil
Reported non-inferior endpoint response in double-blind pneumonia trial.
200 mg t.i.d., 14 days; multicenter.
β-lactamase stability Enterobacter cloacae Citrobacter freundii cephalosporin resistance

Stability Against Cephalosporinase-Producing Bacteria

Ritipenem acoxil demonstrates an absolute oral bioavailability of 42 ± 11% for the active moiety ritipenem under fasting conditions, with a positive food effect that increases the mean AUC from 11.9 ± 3.5 mg·h/L to 14.1 ± 2.4 mg·h/L [1]. The plasma half-life of ritipenem is approximately 0.7 hours, necessitating three-times-daily dosing, which contrasts with alternative oral penems like faropenem medoxomil (half-life ~1 hour) and tebipenem pivoxil (half-life ~0.5-1 hour) [2]. Renal clearance of ritipenem decreases from 132 mL/min after single dosing to 87 mL/min after multiple dosing, indicating a minor accumulation of metabolites without significant impact on parent drug exposure [3].

Cephalosporinase stability
Head-to-head
Higher activity vs. cefixime, cefteram against C. freundii, E. cloacae
Enzymatic study shows high affinity, slow hydrolysis; supports research with resistant isolates.
β-lactamase from GN7391/GN7471 strains.
Pharmacokinetics Oral bioavailability Food effect AUC

Pharmacokinetic Profile vs. Cefotiam Hexetil

Unlike imipenem, which requires co-administration with the dehydropeptidase-I (DHP-I) inhibitor cilastatin to prevent renal hydrolysis and nephrotoxicity, ritipenem is intrinsically stable against human renal DHP-I [1]. This property eliminates the need for a companion inhibitor, simplifying formulation and reducing the potential for drug-drug interactions. In vitro studies demonstrate that ritipenem retains full antibacterial activity in the presence of renal homogenates, whereas imipenem is rapidly inactivated [2]. This differential stability is a direct consequence of the penem nucleus substitution pattern, which confers resistance to DHP-I cleavage [3].

PK vs. cefotiam hexetil
Head-to-head
Cmax: 2.09 vs. 2.85 μg/mL; AUC0-12: 2.10 vs. 4.99 μg·h/mL; urinary recovery 11.3% vs. 38.9%
Lower systemic exposure profile; supports PK model interpretation.
200 mg single oral dose; crossover study.
Dehydropeptidase-I stability Renal metabolism Cilastatin

Ritipenem acoxil Research & Industrial Applications


Oral Penem for Bacterial Pneumonia

Ritipenem acoxil is particularly well-suited for murine sepsis models involving mixed Gram-positive and Gram-negative pathogens, including methicillin-susceptible S. aureus and Enterobacteriaceae. In experimental septicemia models, ritipenem acoxil demonstrated superior in vivo efficacy compared to cefaclor against S. aureus and E. coli infections, with efficacy correlated to its in vitro β-lactamase stability [1]. The oral prodrug formulation allows for convenient dosing via oral gavage, and the compound's DHP-I stability ensures that the active penem nucleus reaches systemic circulation intact without the confounding variable of an enzyme inhibitor [2].

MSSA and Anaerobic Infection Research

Ritipenem serves as an ideal oral β-lactam comparator in studies evaluating novel agents against AmpC-derepressed Enterobacteriaceae (e.g., Enterobacter cloacae, Citrobacter freundii). Its retained activity (MIC 1-4 μg/mL) against cephalosporin-resistant strains, contrasted with the high-level resistance observed with cefixime and cefteram (>128 μg/mL), provides a clear benchmark for assessing the β-lactamase stability and potency of developmental compounds [3]. This application is directly supported by quantitative MIC differentials exceeding 32-fold [4].

Low Systemic Exposure Antibiotic Research

In murine or rat urinary tract infection (UTI) models, ritipenem acoxil provides a distinct advantage over oral cephalosporins due to its measurable activity against Enterococcus faecalis (MIC90 8.0 μg/mL). While cephalosporins such as cefaclor and cefixime lack any clinically relevant enterococcal activity (MIC >128 μg/mL), ritipenem offers coverage that may be sufficient to achieve pharmacodynamic targets in the urinary compartment, where drug concentrations are high [5]. Clinical studies in human UTI confirmed an 85.7% efficacy rate in chronic complicated UTI, with 87.5% bacteriological eradication [6].

Benchmark for Oral Penem and Carbapenem Development

Ritipenem acoxil provides a well-characterized pharmacokinetic profile suitable for PK/PD modeling studies. Key parameters—absolute bioavailability of 42 ± 11%, positive food effect (AUC increase from 11.9 to 14.1 mg·h/L), short half-life of ~0.7 hours, and time-independent linear kinetics—are documented in healthy volunteer studies [7]. These data enable robust simulation of free-drug concentrations over time relative to pathogen MIC distributions, facilitating target attainment analyses that can inform dosing regimen optimization [8].

Application
Selection Property
Validation Focus
Bacterial pneumonia research models
Oral penem spectrum, cephalosporinase stability
Susceptibility testing in pneumonia isolates; β-lactamase characterization
MSSA and mixed anaerobic infection studies
Anti-staphylococcal potency profile, anaerobic coverage
MIC determination in S. aureus and anaerobic panels; co-culture models
Low systemic exposure PK/PD research
Short half-life, limited AUC; renal elimination
Exposure-response modeling; renal clearance studies
Oral penem development benchmark
Well-characterized susceptibility panel, β-lactamase resistance profile
MIC benchmarking against novel β-lactams; resistance mechanism assays

Technical Documentation Hub

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